1-(4-fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole
Overview
Description
1-(4-Fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a fluoro-substituted benzenesulfonyl group, a naphthylmethyl group, and an imidazole ring
Preparation Methods
The synthesis of 1-(4-fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Naphthylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include strong oxidizing agents, reducing agents, and nucleophiles in polar solvents. Major products formed from these reactions include sulfone, sulfide, and substituted derivatives.
Scientific Research Applications
1-(4-fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of novel pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized compounds.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the naphthylmethyl group provides hydrophobic interactions, enhancing binding affinity . The imidazole ring can participate in hydrogen bonding and coordination with metal ions, further influencing its biological activity .
Comparison with Similar Compounds
Similar compounds to 1-(4-fluoro-3-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole include:
4-Fluoro-N-(1-naphthylmethyl)benzamide: This compound shares the naphthylmethyl and fluoro-substituted benzene moieties but lacks the imidazole ring.
1-(4-fluoro-3-methylbenzenesulfonyl)-4-methanesulfonylpiperidine: This compound has a similar sulfonyl group but features a piperidine ring instead of an imidazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-2-(naphthalen-1-ylmethyl)-4,5-dihydroimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2S/c1-15-13-18(9-10-20(15)22)27(25,26)24-12-11-23-21(24)14-17-7-4-6-16-5-2-3-8-19(16)17/h2-10,13H,11-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFJMUAWNOBYTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2CC3=CC=CC4=CC=CC=C43)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.